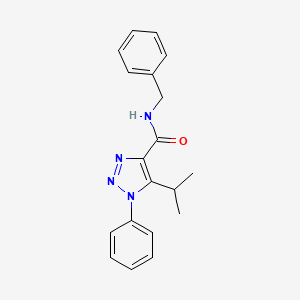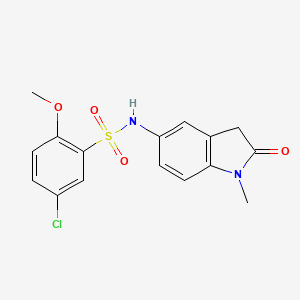![molecular formula C8H15FN6O2S B2445982 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-31-5](/img/structure/B2445982.png)
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride, also known as MTSESF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in biochemical and physiological research to study the function and mechanisms of various proteins and enzymes.
Mecanismo De Acción
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride acts as a potent inhibitor of cysteine residues in proteins by reacting with the thiol group of cysteine. This reaction leads to the formation of a covalent bond between 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride and the cysteine residue, which can cause conformational changes in the protein structure and alter its function.
Biochemical and Physiological Effects:
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has also been shown to modulate the activity of ion channels, transporters, and receptors, which can have significant effects on cellular signaling and communication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is its high specificity for cysteine residues in proteins, which allows researchers to selectively modify these residues and study their function. However, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride can also have limitations, as it can cause nonspecific effects on protein function and can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research involving 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride. One area of interest is the development of more selective and potent inhibitors of cysteine residues in proteins. Another area of interest is the application of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of disease-related proteins and enzymes, which could lead to the development of new therapeutic targets and drugs. Additionally, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of ion channels and receptors could lead to a better understanding of their function and potential therapeutic applications.
Métodos De Síntesis
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is synthesized through a multistep process involving the reaction of piperazine with 1-methyltetrazole, followed by the addition of sulfonyl fluoride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is widely used in scientific research to study the function and mechanisms of various proteins and enzymes. It is commonly used as a chemical probe to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is also used to study the function of ion channels, transporters, and receptors in various biological systems.
Propiedades
IUPAC Name |
4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN6O2S/c1-7(8-10-11-12-13(8)2)14-3-5-15(6-4-14)18(9,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGLGDYCRUXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


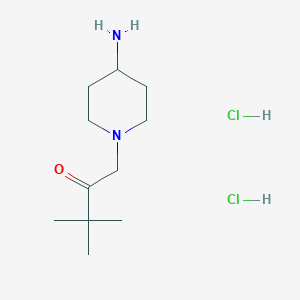
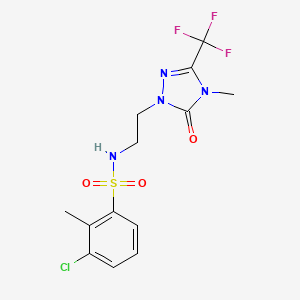
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)


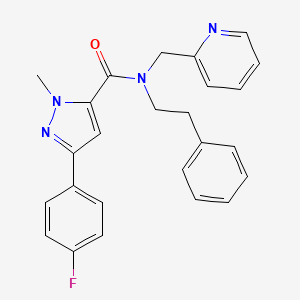
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

